molecular formula C15H13N3O5 B14503219 N-Methyl-N-(4-methylphenyl)-3,5-dinitrobenzamide CAS No. 64794-18-9

N-Methyl-N-(4-methylphenyl)-3,5-dinitrobenzamide

Cat. No.: B14503219
CAS No.: 64794-18-9
M. Wt: 315.28 g/mol
InChI Key: VHZMZWNCFZVJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(4-methylphenyl)-3,5-dinitrobenzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with methyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-Methyl-N-(4-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of N-Methyl-N-(4-methylphenyl)-3,5-diaminobenzamide.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-Methyl-N-(4-methylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(4-methylphenyl)benzamide: Lacks the nitro groups, making it less reactive.

    N-Methyl-N-(4-methylphenyl)-3,5-diaminobenzamide: Contains amine groups instead of nitro groups, leading to different chemical properties.

    N-Methyl-N-(4-methylphenyl)-3,5-dinitrobenzoic acid: An oxidized form with different reactivity.

Uniqueness

N-Methyl-N-(4-methylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both methyl and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

64794-18-9

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-methyl-N-(4-methylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H13N3O5/c1-10-3-5-12(6-4-10)16(2)15(19)11-7-13(17(20)21)9-14(8-11)18(22)23/h3-9H,1-2H3

InChI Key

VHZMZWNCFZVJQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.